molecular formula C23H26N4O5S B2878397 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate CAS No. 1351607-10-7

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate

Cat. No. B2878397
CAS RN: 1351607-10-7
M. Wt: 470.54
InChI Key: BVAXYOGQNXAEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anxiolytic-Like Effects of Arylpiperazine Derivatives

  • Behavioral and Biochemical Studies : Arylpiperazine derivatives, such as compounds containing isonicotinic and picolinic nuclei, have been studied for their potential anxiolytic effects. These compounds, including N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide, have shown promising anxiolytic-like activities in elevated plus-maze tests. The studies suggest their action mechanism might involve the GABAergic and 5-HT systems, highlighting a direct interaction with 5-HT1A receptors and an indirect involvement of the GABAergic system. Additionally, these compounds exhibit antioxidant activity, potentially contributing to their therapeutic effects by impacting the central redox balance and modulating enzymes responsible for glutathione metabolism (Kędzierska et al., 2019).

GABA-A Receptor Partial Agonists

  • Dynamic Receptor Occupancy Imaging : Another area of research involves selective GABA-A receptor partial agonists like TPA023B, which selectively activates alpha2, alpha3, and alpha5 subtypes. This compound was pharmacologically characterized and studied through positron emission tomography (PET) for determining dynamic occupancies of the benzodiazepine binding site of human brain GABA(A) receptors. The study provides a framework for understanding the in vivo behavior of such compounds and their potential therapeutic applications, including the modulation of anxiety and mood disorders without the side effects associated with non-selective GABA-A receptor agonists (Laere et al., 2008).

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-benzylsulfanylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS.C2H2O4/c26-21(16-27-15-17-6-2-1-3-7-17)25-12-10-24(11-13-25)14-20-22-18-8-4-5-9-19(18)23-20;3-1(4)2(5)6/h1-9H,10-16H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAXYOGQNXAEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.